リン酸イットリウム

概要

説明

Yttrium phosphate is an inorganic compound composed of yttrium and phosphate. It is a white, odorless powder that has a wide range of applications, ranging from industrial to medical. Yttrium phosphate is also known as YP, YP2O7, YPO4, and Y2(PO4)3. Yttrium phosphate is used in a variety of industries, such as electronics, optics, and nuclear medicine. It is also used in the production of pharmaceuticals, agricultural products, and in the manufacturing of catalysts. Yttrium phosphate is an important component in the production of glass, ceramics, and pigments.

科学的研究の応用

- イットリウムを含むリン酸ガラスは、高レベル放射性核廃棄物の処分のための潜在的なマトリックスとして研究されてきました。これらのガラスは、優れた化学的安定性、高い熱膨張係数、および核種貯蔵能力を示します。 研究者らは、リン酸鉄ガラス構造中の水和抵抗性Fe–O–P結合の存在が、それらの構造的安定性を向上させることを発見しました .

- イットリウムベースの蛍光体は、照明技術において重要な役割を果たしています。 それらは、コンパクト蛍光灯(CFL)、水銀フリーランプ(真空紫外線キセノンを使用)、青色チップを搭載した固体照明(SSL)、紫外線LED(UV-LED)、および有機LED(O-LED)で使用されています .

- イットリウムは、リンに対する非常に高い親和性を持っています。研究者は、リンを効率的に除去するための、イットリウムで改質された飲料水処理残留物を調査してきました。 過剰なリン酸塩レベルは、水域で富栄養化を引き起こす可能性があり、イットリウムは、この問題を軽減するのに役立ちます .

核廃棄物固定化

照明器具

水処理

作用機序

Safety and Hazards

将来の方向性

Yttrium phosphate has potential applications in the field of nuclear waste immobilization . The study on phosphate glasses and glass-ceramics containing simulated nuclides (yttrium) provides a better understanding of their composition, structures, heat stability, and crystalline behaviors, and it may also accelerate the application of novel iron phosphate glass and glass-ceramics for nuclear waste immobilization .

生化学分析

Biochemical Properties

Yttrium phosphate has been found to interact with certain bacteria, such as the strain Mesorhizobium qingshengii J19, which exhibits high resistance to yttrium and has a remarkable yttrium accumulation capacity, particularly in the cell membrane . The interaction between yttrium phosphate and this bacteria leads to the formation of yttrium phosphate biocrystals .

Cellular Effects

Studies have shown that certain bacteria can accumulate yttrium, particularly in the cell membrane . This suggests that yttrium phosphate may have an impact on cellular processes, potentially influencing cell function.

Molecular Mechanism

It has been observed that certain bacteria can accumulate yttrium in their cell membranes, suggesting that yttrium phosphate may interact with biomolecules in the cell membrane .

Temporal Effects in Laboratory Settings

The formation of yttrium phosphate biocrystals by bacteria suggests that yttrium phosphate may have long-term effects on cellular function .

Metabolic Pathways

The ability of certain bacteria to accumulate yttrium in their cell membranes suggests that yttrium phosphate may interact with enzymes or cofactors in these metabolic pathways .

Transport and Distribution

The accumulation of yttrium in the cell membranes of certain bacteria suggests that yttrium phosphate may be transported to the cell membrane .

Subcellular Localization

The accumulation of yttrium in the cell membranes of certain bacteria suggests that yttrium phosphate may be localized in the cell membrane .

特性

| { "Design of the Synthesis Pathway": "Yttrium phosphate can be synthesized by the precipitation method using yttrium nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Yttrium nitrate", "Sodium phosphate"], "Reaction": ["Dissolve yttrium nitrate in water to form a clear solution", "Add sodium phosphate solution to the yttrium nitrate solution under constant stirring", "The pH of the solution should be maintained between 8 and 10 by adding sodium hydroxide solution", "Continue stirring the solution for several hours until the precipitation of yttrium phosphate is complete", "Filter the precipitate and wash it with distilled water to remove any impurities", "Dry the solid in an oven at 100°C for several hours", "Yttrium phosphate is obtained as a white powder"] } | |

CAS番号 |

13990-54-0 |

分子式 |

H3O4PY |

分子量 |

186.901 g/mol |

IUPAC名 |

phosphoric acid;yttrium |

InChI |

InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

KWMKCPAIFULUBU-UHFFFAOYSA-N |

SMILES |

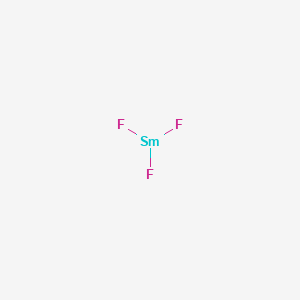

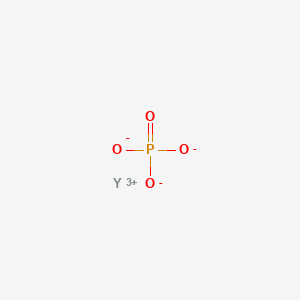

[O-]P(=O)([O-])[O-].[Y+3] |

正規SMILES |

OP(=O)(O)O.[Y] |

その他のCAS番号 |

13990-54-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Yttrium phosphate?

A1: The molecular formula of Yttrium phosphate is YPO4. Its molecular weight is 201.858 g/mol.

Q2: What spectroscopic techniques are used to characterize Yttrium phosphate?

A2: Researchers employ various spectroscopic techniques to characterize Yttrium phosphate, including:

- Powder X-ray Diffraction (XRD): This technique identifies the crystalline phases present and determines lattice parameters. [, , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of YPO4 particles. [, , , ]

- Energy-dispersive X-ray Spectroscopy (EDAX): Coupled with SEM, EDAX helps determine the elemental composition and stoichiometry of YPO4. [, , ]

- Fourier-transform Infrared Spectroscopy (FTIR): FTIR analysis identifies functional groups and confirms the presence of phosphate groups and water molecules. [, , ]

- Raman Spectroscopy: Provides complementary information to FTIR regarding the vibrational modes of the phosphate groups and the influence of dopants on the YPO4 structure. [, ]

- Photoluminescence (PL) Spectroscopy: This technique investigates the luminescent properties of YPO4, especially when doped with rare-earth ions. [, , , , , , ]

- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the surface chemistry and oxidation states of elements in YPO4. []

Q3: Is Yttrium phosphate chemically compatible with other materials?

A5: Yttrium phosphate exhibits good chemical compatibility with certain materials, particularly at high temperatures. For instance, it demonstrates compatibility with yttrium aluminate (Y3Al5O12) up to at least 1600 °C. [, ] This compatibility makes YPO4 a suitable candidate for use as a weak interface in high-temperature composites. [, ]

Q4: What factors can influence the stability of Yttrium phosphate?

A4: The stability of YPO4 can be influenced by several factors, including:

- pH: Yttrium phosphate exhibits different solubilities and stabilities depending on the pH of the surrounding environment. [, ]

- Temperature: High temperatures can induce phase transformations and affect the stability of YPO4. [, ]

- Presence of Dopants: The incorporation of dopants, especially rare-earth ions, can alter the structural stability, thermal behavior, and chemical durability of YPO4. [, , ]

- Synthesis Method: Different synthesis methods can lead to variations in particle size, morphology, and consequently, the stability of YPO4. [, , , , ]

Q5: What are the potential applications of Yttrium phosphate in biomedicine?

A5: Yttrium phosphate holds promise for various biomedical applications, including:

- Radioimmunotherapy: Yttrium phosphate nanoparticles can be conjugated with targeting ligands for the targeted delivery of radioisotopes (like 90Y) to cancerous tissues. []

- In situ Cancer Radiotherapy: YPO4 microcapsules loaded with β-emitting radioisotopes are being explored for their potential in localized cancer treatment. []

- Bioceramics: Yttrium phosphate, in combination with hydroxyapatite, shows potential for use in machinable bioceramic composites for bone implants. [, ]

Q6: What are the potential applications of Yttrium phosphate in materials science?

A6: Yttrium phosphate's unique properties make it suitable for various materials science applications, including:

- High-temperature Composites: Due to its compatibility with Y3Al5O12, YPO4 is being investigated as a weak interface material in high-temperature composites. [, ]

- Phosphors: Yttrium phosphate doped with rare-earth ions like europium (Eu3+), terbium (Tb3+), and cerium (Ce3+) exhibits luminescent properties, making it suitable for applications in phosphors, LEDs, and display devices. [, , , , , ]

- Cool Coating Applications: Bismuth and vanadium-substituted YPO4 demonstrates potential as an environmentally friendly near-infrared (NIR) reflective pigment for cool coatings, potentially reducing energy consumption for cooling buildings. []

Q7: How is Yttrium phosphate used in analytical chemistry?

A9: Yttrium phosphate is utilized as a coprecipitant for the separation and preconcentration of trace metals from various matrices. [, , , ] This technique allows for the analysis of trace elements in complex samples like crude drugs, nickel chloride, and cobalt sulfate using methods like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICPAES). [, , , ]

Q8: Are there any computational chemistry studies on Yttrium phosphate?

A10: While the provided research papers don't delve deeply into extensive computational studies on YPO4 itself, some, like the one exploring the langbeinite-type Yttrium phosphate LiCs2Y2(PO4)3, utilize theoretical calculations to investigate properties like electronic band structure and nonlinear-optical coefficients. []

Q9: How does the structure of Yttrium phosphate relate to its activity in different applications?

A9: The structure of YPO4, particularly its surface properties and potential for doping, directly impacts its activity:

- Biomedical Applications: The ability to functionalize YPO4 nanoparticles with biomolecules like biotin for targeted delivery highlights the importance of surface modifications in enhancing its efficacy in applications like radioimmunotherapy. []

- Luminescence: Doping YPO4 with rare-earth ions like Eu3+ and Tb3+ modifies its electronic structure, leading to luminescence. The specific dopant and its concentration affect the emission color and intensity, broadening its application in phosphors and LEDs. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)